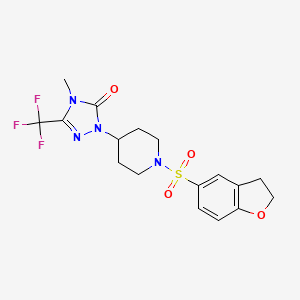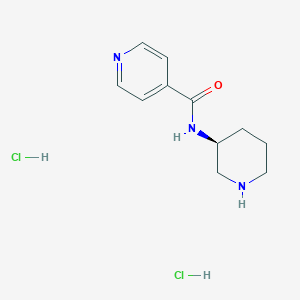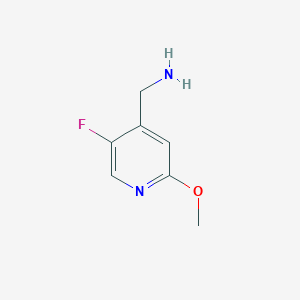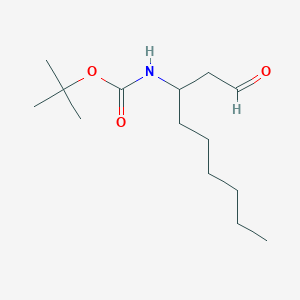
N-Boc-(+/-)-3-aminononanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-(+/-)-3-aminononanal” is a compound that involves the use of a Boc-protected amine. The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for amines and amino acids . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of N-Boc-protected amines involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . This process can be conducted under solvent-free conditions and at room temperature . The catalyst can be recovered and reused for the same protocol .
Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . The X-ray structure of Boc-protected amines has been determined, and it has been found that the Boc-N bond lengths are longer than in non-Boc-protected amines .
Chemical Reactions Analysis
The Boc group can be cleaved under anhydrous acidic conditions . The reaction of Boc-protected amines with various reagents has been studied, and it has been found that these reactions can go to completion without the formation of any side-products within 24 hours .
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
N-Boc-(+/-)-3-aminononanal can be used in the synthesis of complex organic molecules. The N-Boc group is a common protecting group for amines in organic synthesis . It can be selectively removed under certain conditions, allowing for the controlled synthesis of complex molecules .
Peptide Synthesis
The N-Boc group is widely used in peptide synthesis. It protects the amine group during the synthesis process, and can be selectively removed to allow for the formation of peptide bonds .
Green Chemistry
The use of N-Boc-(+/-)-3-aminononanal can contribute to greener and more sustainable chemical processes. For example, the Boc group can be removed using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is a more environmentally friendly alternative to traditional solvents .
Catalyst and Solvent-Free Reactions
N-Boc-(+/-)-3-aminononanal can be used in catalyst and solvent-free reactions. This can lead to more efficient and eco-friendly chemical processes .
Pharmaceutical Research and Development
N-Boc deprotection is a common reaction in pharmaceutical research and development. The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Synthesis of Biologically Active Molecules
The nitrogen-containing carbamate or Boc amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis . Therefore, N-Boc-(+/-)-3-aminononanal can be used in the synthesis of these types of molecules.
Mecanismo De Acción
Target of Action
N-Boc-(+/-)-3-aminononanal is primarily used as a protective group for amines in organic synthesis . The primary target of this compound is the amine group present in various biomolecules .
Mode of Action
The compound works by protecting the amine group, making it less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides and other complex polyfunctional molecules . By protecting the amine group, it allows for sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis .
Pharmacokinetics
The pharmacokinetics of N-Boc-(+/-)-3-aminonononal largely depend on the conditions under which it is used. For instance, the compound is stable under various conditions and can be easily introduced and removed . .
Result of Action
The result of the compound’s action is the successful protection of the amine group, allowing for the synthesis of complex molecules without unwanted side reactions . This makes it an important tool in peptide synthesis, as it prevents racemization during the process .
Action Environment
The action of N-Boc-(+/-)-3-aminononanal can be influenced by various environmental factors. For instance, the compound is stable towards most nucleophiles and bases, making it suitable for use under a wide range of conditions . It is cleaved under anhydrous acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other reagents .
Safety and Hazards
Direcciones Futuras
Future research directions could involve the development of more efficient and sustainable methods for the synthesis and deprotection of Boc-protected amines . For example, the use of solid acid catalysts for N-Boc deprotection has been explored, offering a more sustainable and efficient method for this process .
Propiedades
IUPAC Name |
tert-butyl N-(1-oxononan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKPIHJWVLOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-3-aminononanal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

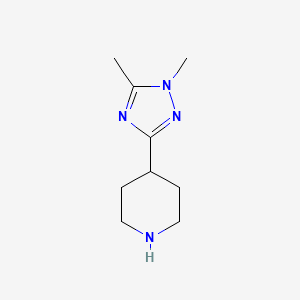
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)
![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)
![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)


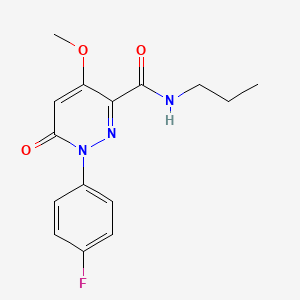
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)

